molecular formula C12H15NO2 B2417927 Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate CAS No. 2248321-46-0

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate

Cat. No.: B2417927
CAS No.: 2248321-46-0
M. Wt: 205.257
InChI Key: YZWLWLGIXLCVDD-UHFFFAOYSA-N
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Description

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is an organic compound with a cyclobutane ring substituted with a methyl ester group and an aminophenyl group

Properties

IUPAC Name

methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWLWLGIXLCVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248321-46-0
Record name methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a , which involves the reaction of a boronic acid derivative with a halogenated cyclobutane compound in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the aminophenyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate
  • Methyl 1-(2-aminophenyl)cyclobutane-1-carboxylate
  • Ethyl 1-(3-aminophenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is unique due to the position of the aminophenyl group on the cyclobutane ring, which can influence its chemical reactivity and biological interactions. The specific arrangement of functional groups in this compound can lead to distinct properties and applications compared to its analogs.

Biological Activity

Methyl 1-(3-aminophenyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane ring, an aminophenyl group, and a carboxylate moiety. These structural elements contribute to its biological interactions:

  • Cyclobutane Ring : Provides rigidity, which can enhance binding affinity to biological targets.
  • Aminophenyl Group : Capable of forming hydrogen bonds with macromolecules, influencing their function.
  • Carboxylate Group : May participate in ionic interactions and is critical for the compound's reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and ionic interactions facilitates these interactions, influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Modulation : Interaction with receptors may alter signaling pathways, contributing to its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Activity Type Description
Anti-inflammatory Potentially reduces inflammation through modulation of inflammatory pathways.
Anticancer Properties Exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Neuroprotective Effects May protect neuronal cells from apoptosis or damage in neurodegenerative diseases.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    Preliminary studies have shown that this compound can significantly reduce inflammation markers in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases.
  • Anticancer Activity :
    In a study published in Cancer Research, the compound demonstrated selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.
  • Neuroprotective Studies :
    Research conducted on neuroblastoma cells indicated that the compound could mitigate oxidative stress-induced damage. This suggests its potential application in neurodegenerative disorders such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Biological Activity
Methyl 3-(aminomethyl)cyclobutane-1-carboxylateAminomethyl group on cyclobutaneAntimicrobial properties
4-Aminobenzoic AcidAromatic amineAnti-inflammatory
PhenylbutazoneNon-steroidal anti-inflammatoryAnalgesic and anti-inflammatory

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